Product packaging for Ethyl 2-[(aminocarbonyl)amino]acetate(Cat. No.:CAS No. 6293-20-5)

Ethyl 2-[(aminocarbonyl)amino]acetate

Cat. No.: B1596057
CAS No.: 6293-20-5
M. Wt: 146.14 g/mol
InChI Key: YKPKXMAVLXBQDT-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) and Carbamate (B1207046) Functionalities in Organic and Medicinal Chemistry

The urea and carbamate functionalities are pivotal structural motifs in the fields of organic and medicinal chemistry. acs.orgnih.govacs.org The urea group, first synthesized by Friedrich Wöhler in 1828, is central to drug development due to its ability to form stable hydrogen bonds with biological targets like proteins and receptors. nih.gov This interaction is crucial for eliciting specific biological activities. nih.gov Consequently, a vast number of urea derivatives are employed in a wide range of therapeutic applications, including anticancer, antibacterial, and anti-HIV agents. nih.gov

Carbamates, with the general formula R₂NC(O)OR', are also fundamental in drug design. wikipedia.org They are frequently used as peptide bond surrogates, a modification that can confer metabolic stability against enzymes that degrade peptide-based drugs. acs.orgnih.gov This chemical stability, coupled with their capacity to enhance permeability across cellular membranes, has led to their widespread use. acs.orgnih.gov The carbamate group can also impose conformational restrictions on a molecule and participate in hydrogen bonding, which are valuable attributes in designing molecules that interact with specific biological targets. acs.orgnih.gov Beyond medicine, carbamates serve as essential protecting groups for amines in organic synthesis and are used in the production of polyurethanes. wikipedia.orgnih.gov

The synthesis of both ureas and carbamates has evolved, with modern methods aiming to overcome the safety issues associated with traditional reagents like phosgene (B1210022) and isocyanates. nih.gov

The Role of Aminoacetate Moieties as Versatile Synthons and Scaffolds

Aminoacetate moieties, which are derivatives of the amino acid glycine (B1666218), serve as highly versatile building blocks, or synthons, in organic synthesis. These structures are integral to the preparation of more complex molecules, including unnatural α-amino acids and various heterocyclic compounds. caltech.edunih.gov Their utility stems from their bifunctional nature, possessing both an amino group and an acetate (B1210297) group that can be readily modified.

In medicinal chemistry, these moieties are incorporated into molecular scaffolds to create libraries of compounds for drug discovery. mdpi.comrsc.org Scaffolds provide a core structure upon which various functional groups can be systematically attached, enabling the exploration of structure-activity relationships. mdpi.com For instance, ethyl 2-(4-aminophenoxy)acetate has been reported as a key building synthon for novel dual hypoglycemic agents. mdpi.com The development of polymer-supported α-imino acetates has further expanded their utility, allowing for the smooth synthesis of α-amino acid, pyridone, and tetrahydroquinoline derivatives. nih.gov The adaptability of aminoacetate-based structures makes them valuable tools for constructing diverse molecular architectures with potential biological activity. ekb.egrsc.org

Overview of Ethyl 2-[(aminocarbonyl)amino]acetate's Position within Current Research Paradigms

This compound, also known as ethyl hydantoate, incorporates both the critical urea functionality and the versatile aminoacetate scaffold. scbt.com This unique combination positions it as a potentially valuable, yet specific, building block in synthetic chemistry. While extensive research on this particular molecule is not widespread, its structural components suggest its utility.

The urea portion of the molecule provides the capacity for strong hydrogen bonding interactions, a feature heavily exploited in drug design to ensure target affinity and specificity. nih.gov The ethyl aminoacetate part offers a reactive handle for further chemical modification, allowing it to be integrated into larger, more complex molecular structures. It can be considered a specialized synthon for introducing a protected glycine derivative that carries a urea functional group. Research into related compounds, such as ethyl isocyanoacetate, demonstrates the power of N-functionalized glycine esters in the telescoped synthesis of heterocyclic systems like 1,2,4-triazoles. rsc.org Given the established importance of its constituent parts, this compound represents a precise tool for chemists aiming to synthesize molecules that require this specific combination of features for applications in medicinal chemistry, materials science, or organocatalysis.

Properties of this compound

PropertyValueSource
CAS Number 6293-20-5 scbt.com
Molecular Formula C₅H₁₀N₂O₃ scbt.com
Molecular Weight 146.15 g/mol scbt.com
IUPAC Name This compound nih.gov
Alternate Names Ethyl Hydantoate scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O3 B1596057 Ethyl 2-[(aminocarbonyl)amino]acetate CAS No. 6293-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(carbamoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-2-10-4(8)3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPKXMAVLXBQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278652
Record name Ethyl N-carbamoylglycinate
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-20-5
Record name 6293-20-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-carbamoylglycinate
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Record name ETHYL HYDANTOATE
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Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Direct Synthesis of Ethyl 2-[(aminocarbonyl)amino]acetate

Classical Organic Synthetic Routes to Urea-Containing Esters

Classical approaches to synthesizing urea-containing esters like this compound traditionally rely on well-established, yet often hazardous, reagents. The most conventional method involves the reaction of an amine with phosgene (B1210022) or its derivatives to form an isocyanate intermediate. nih.gov In the context of this compound, this would typically involve the reaction of ethyl glycinate (the ethyl ester of glycine) with an isocyanate-generating reagent, followed by the addition of ammonia.

A primary route involves the reaction of ethyl glycinate hydrochloride with potassium cyanate. This reaction, a variation of the Wöhler urea (B33335) synthesis, provides a direct pathway to the target molecule. Another classical approach is the use of phosgene or its safer solid equivalent, triphosgene. nih.gov The amine (ethyl glycinate) reacts with phosgene to form an isocyanate, which is then trapped by a second amine (ammonia) to yield the final urea derivative. nih.gov

To circumvent the high toxicity of phosgene, phosgene-equivalent reagents have been widely adopted. N,N'-Carbonyldiimidazole (CDI) is a common, safer alternative that reacts with an amine to form an activated carbamoyl-imidazole intermediate, which subsequently reacts with another amine to form the urea. nih.gov

ReagentIntermediate TypeAdvantagesDisadvantages
Potassium CyanateIsocyanateDirect, one-step reactionRequires specific starting materials
Phosgene/TriphosgeneIsocyanateHigh reactivity, versatileExtremely toxic, requires careful handling
N,N'-Carbonyldiimidazole (CDI)Activated CarbamoylSafer than phosgene, crystalline solidGenerates imidazole byproduct

Multi-step Convergent and Divergent Synthetic Approaches

Multi-step syntheses allow for greater flexibility and control in the construction of complex molecules. These can be designed in either a convergent or divergent fashion.

A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final steps. For this compound, a convergent approach could involve the synthesis of an activated carbamate (B1207046) of ethyl glycinate, which is then reacted with ammonia. This strategy is particularly useful for creating analogues by varying either the ester component or the amine component in the final coupling step.

A divergent synthesis begins with a core molecule that is sequentially modified to create a library of related compounds. Starting with a pre-formed urea-containing scaffold, one could introduce the ester functionality at a later stage. For instance, starting from 2-amino-2-ureidoacetic acid, esterification with ethanol under acidic conditions would yield the target compound. This approach is efficient for creating a series of different esters from a common intermediate.

Catalytic Methods for Carbamate and Amide Bond Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and avoid harsh reagents. The formation of the urea (an amide-like bond) in this compound can be achieved through various catalytic transformations.

Transition metal-catalyzed carbonylation reactions offer a direct route to ureas from amines and a carbon monoxide source. For example, palladium-catalyzed carbonylation of azides in the presence of amines can produce unsymmetrical ureas. organic-chemistry.org While not a direct synthesis of the title compound, the principles can be adapted. More recently, methods utilizing hypervalent iodine reagents like iodobenzene diacetate (PhI(OAc)₂) have been developed for the metal-free synthesis of unsymmetrical ureas by coupling amines with amides under mild conditions. mdpi.com This approach avoids the use of toxic catalysts and reagents. mdpi.com

Another green approach involves the direct use of carbon dioxide (CO₂) as a C1 building block. Metal-free methods have been developed to synthesize urea derivatives from CO₂ at atmospheric pressure and room temperature, often proceeding through an isocyanate intermediate. organic-chemistry.org

Catalytic SystemReagentsKey Features
Palladium CatalysisAzides, Amines, COForms unsymmetrical ureas, N₂ byproduct
Hypervalent IodineAmides, Amines, PhI(OAc)₂Metal-free, mild conditions, versatile
Metal-Free CO₂ UtilizationAmines, CO₂Uses atmospheric CO₂, environmentally friendly

Derivatization Strategies for this compound Analogues and Related Scaffolds

This compound possesses two key functional groups—the ester and the urea—that can be selectively modified to produce a wide range of analogues with tailored properties.

Modifications at the Ester Moiety for Tailored Properties

The ethyl ester group is a versatile handle for chemical modification. The properties of the molecule, such as solubility, stability, and reactivity, can be fine-tuned by altering this moiety.

Transesterification: The ethyl group can be exchanged for other alkyl or aryl groups by treating the compound with a different alcohol in the presence of an acid or base catalyst. This allows for the synthesis of a library of esters with varying steric and electronic properties.

Hydrolysis and Re-functionalization: Saponification of the ester with a base (e.g., sodium hydroxide) yields the corresponding carboxylate salt, which can be acidified to give the carboxylic acid (2-[(aminocarbonyl)amino]acetic acid). This acid can then be coupled with various alcohols to form new esters or with amines to form amides, significantly expanding the structural diversity of the scaffold.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting amino alcohol, 2-[(aminocarbonyl)amino]ethanol, serves as a building block for further derivatization.

TransformationReagentsProduct Functional GroupPurpose
TransesterificationR-OH, Acid/Base CatalystNew Ester (R-O-C=O)Modify solubility, steric bulk
HydrolysisNaOH, then H₃O⁺Carboxylic Acid (-COOH)Intermediate for amides, new esters
ReductionLiAlH₄Primary Alcohol (-CH₂OH)Introduce new reactive site

Functionalization of the Urea (Aminocarbonylamino) Group

The urea moiety contains two distinct nitrogen atoms (one terminal, one internal) that can be functionalized. Substitution on these nitrogens plays a key role in the conformational preferences and hydrogen bonding capabilities of urea derivatives. nih.gov

Alkylation/Arylation: The hydrogen atoms on the urea nitrogens can be substituted with alkyl or aryl groups through reactions with alkyl halides or through metal-catalyzed cross-coupling reactions. N-methylation, for example, can significantly alter the conformational geometry of the urea group. nih.gov

Reaction with Electrophiles: The terminal -NH₂ group is nucleophilic and can react with a variety of electrophiles. For example, reaction with isocyanates will yield a biurea derivative. Acylation with acid chlorides or anhydrides will produce N-acylureas.

Transamidation: The terminal amino group can potentially be exchanged through transamidation reactions, where urea acts as a reagent to graft ureido groups onto other amines under thermal conditions. nih.gov This principle can be reversed to modify the existing urea group.

The table below summarizes potential functionalization reactions at the urea moiety.

Reaction TypeReagent ExamplePosition of FunctionalizationResulting Structure
N-AlkylationMethyl Iodide (CH₃I)Terminal or Internal N-HN-Methyl Urea Derivative
N-ArylationAryl Halide, Pd-catalystTerminal or Internal N-HN-Aryl Urea Derivative
Urea FormationPhenyl Isocyanate (PhNCO)Terminal -NH₂Substituted Biurea
AcylationAcetyl Chloride (CH₃COCl)Terminal -NH₂N-Acylurea

Substitution on the Acetate (B1210297) Methylene (B1212753) Bridge

The methylene bridge (-CH2-) in this compound, situated between the ester and the ureido groups, represents a potential site for chemical modification. The acidity of the protons on this methylene group is influenced by the adjacent electron-withdrawing ester functionality. This activation, although less pronounced than in compounds with two flanking carbonyl groups like diethyl malonate, may still permit substitution reactions under appropriate basic conditions.

Theoretical approaches to substitution on this methylene bridge can be extrapolated from the well-established chemistry of active methylene compounds. The general strategy would involve the deprotonation of the methylene carbon by a suitable base to form a carbanion, which can then act as a nucleophile to attack an electrophile, such as an alkyl halide.

Table 1: Theoretical Alkylation of the Acetate Methylene Bridge

StepDescriptionReagentsProduct
1. DeprotonationA strong base removes a proton from the methylene bridge to form a resonance-stabilized enolate.Sodium ethoxide (NaOEt) or a stronger baseEthyl 2-[(aminocarbonyl)amino]acetatenolate
2. Nucleophilic AttackThe enolate attacks an alkyl halide in an SN2 reaction.Alkyl halide (R-X)Ethyl 2-[(aminocarbonyl)amino]-2-alkylacetate

It is important to note that while this reaction is theoretically plausible, the reactivity of the methylene group in this compound is lower than that of classic active methylene compounds. Consequently, stronger bases and carefully controlled reaction conditions may be necessary to achieve successful substitution. The potential for competing N-alkylation on the ureido group would also need to be considered and potentially mitigated through the use of appropriate protecting groups or reaction conditions.

Synthesis of Heterocyclic Derivatives Incorporating the Aminoacetate Scaffold

The structure of this compound, containing a urea-like moiety and an ester group, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The aminoacetate scaffold can be incorporated into cyclic structures through intramolecular cyclization or by condensation with other reagents.

Hydantoins:

One of the most direct applications of this compound is in the synthesis of hydantoins (imidazolidine-2,4-diones). The Urech hydantoin (B18101) synthesis provides a pathway for the cyclization of ureido acids or their esters to form the hydantoin ring. In the case of this compound, base- or acid-catalyzed intramolecular cyclization leads to the formation of hydantoin itself.

Table 2: Synthesis of Hydantoin from this compound

ReactionReagents/ConditionsProduct
Intramolecular CyclizationAcid or Base Catalyst, HeatHydantoin

This reaction proceeds via the nucleophilic attack of the terminal nitrogen of the ureido group on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol.

Pyrimidines and Related Heterocycles:

The ureido moiety of this compound can also serve as a building block for the synthesis of six-membered heterocyclic rings such as pyrimidines. The Biginelli reaction, a one-pot cyclocondensation, typically involves the reaction of an aldehyde, a β-ketoester, and urea. While this compound is not a β-ketoester, its urea-like structure suggests its potential use in similar multicomponent reactions to form substituted pyrimidines or related diazines. For instance, condensation with a 1,3-dicarbonyl compound could lead to the formation of a substituted pyrimidine ring, incorporating the aminoacetate side chain.

Triazines:

Furthermore, the urea functional group is a key component in the synthesis of 1,3,5-triazine derivatives. Condensation reactions of urea or its derivatives with various reagents can lead to the formation of the triazine ring. This compound could potentially be used in such syntheses to produce triazines bearing an acetate functional group.

Green Chemistry Approaches in Synthetic Procedures

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact and improve efficiency. For a compound like this compound, several green chemistry approaches can be considered.

Solvent-Free and Microwave-Assisted Syntheses

Traditional synthetic methods often rely on volatile organic solvents, which can be hazardous and environmentally damaging. The development of solvent-free and microwave-assisted synthetic protocols offers a greener alternative.

Microwave-assisted organic synthesis has been shown to accelerate a wide range of reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of urea derivatives, in particular, has been successfully achieved under microwave irradiation. These methods are often conducted in the absence of a solvent or in environmentally benign solvents like water.

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of Urea Derivatives

ParameterConventional HeatingMicrowave Irradiation
Reaction TimeHours to daysMinutes to hours
Energy ConsumptionHighLow
Solvent UseOften requires organic solventsCan be solvent-free or use green solvents
YieldVariableOften higher

The application of these techniques to the synthesis of this compound and its derivatives can significantly reduce the environmental footprint of the synthetic process. For example, the reaction of an isocyanate with an amino acid ester to form the ureido linkage could be performed under solvent-free microwave conditions.

Atom Economy and Efficiency in Synthetic Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of this compound and its subsequent conversion to heterocyclic derivatives can be evaluated in terms of atom economy. For instance, the synthesis of hydantoin from this compound via intramolecular cyclization is a highly atom-economical process, as the only byproduct is ethanol.

Calculation of Atom Economy for Hydantoin Synthesis:

The reaction is: C5H10N2O3 (this compound) → C3H4N2O2 (Hydantoin) + C2H5OH (Ethanol)

Molecular Weight of this compound = 146.14 g/mol

Molecular Weight of Hydantoin = 100.08 g/mol

Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% Atom Economy = (100.08 / 146.14) x 100% ≈ 68.5%

While this reaction is efficient, the generation of ethanol as a byproduct prevents it from having 100% atom economy. Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key goal of green chemistry. This can be achieved through the use of addition reactions and catalytic processes that minimize the formation of byproducts.

Reaction Mechanism and Kinetic Investigations of Ethyl 2 Aminocarbonyl Amino Acetate

Mechanistic Pathways of Key Reactions Involving the Aminoacetate and Urea (B33335) Groups

The reactivity of ethyl 2-[(aminocarbonyl)amino]acetate is dictated by the interplay of its two primary functional groups: the aminoacetate moiety and the urea group. These groups can exhibit both nucleophilic and electrophilic character, leading to a variety of reaction pathways.

Nucleophilic Reactivity and Additions

The urea and amino groups of this compound possess lone pairs of electrons on their nitrogen atoms, rendering them nucleophilic. The terminal amino group of the urea moiety is generally more nucleophilic than the internal nitrogen due to lesser steric hindrance and electronic effects.

One of the primary nucleophilic reactions of this compound is intramolecular cyclization. The nitrogen of the ureido group can attack the electrophilic carbonyl carbon of the ester, leading to the formation of hydantoin (B18101), a five-membered heterocyclic ring. rsc.orgmdpi.comnih.gov This reaction is often catalyzed by acid or base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic urea nitrogen. rsc.orgncert.nic.in Under basic conditions, the urea nitrogen can be deprotonated, increasing its nucleophilicity and promoting the cyclization.

The nucleophilic character of the urea nitrogen is also evident in its reactions with external electrophiles. For instance, ureas can react with acylating agents, although the regioselectivity of this reaction can be influenced by the substituents on the urea. researchgate.net

Electrophilic Transformations and Substitutions

The carbonyl carbon of the urea group and the carbonyl carbon of the ester group in this compound are both electrophilic centers susceptible to attack by nucleophiles. The electrophilicity of the ester carbonyl is central to reactions like hydrolysis and transesterification. libretexts.org Base-promoted hydrolysis (saponification) proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the ester carbonyl, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate and ethanol. libretexts.org

The urea carbonyl also exhibits electrophilic character. The reaction of ureas with strong nucleophiles can lead to addition products. Furthermore, the protons on the nitrogen atoms of the urea group are acidic and can be removed by a strong base, making the resulting anion a potent nucleophile.

Cycloaddition Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably hydantoins. mdpi.comresearchgate.netacs.orgorganic-chemistry.org The intramolecular cyclization to form hydantoin is a key transformation. rsc.orgnih.gov This reaction can be viewed as an intramolecular nucleophilic acyl substitution. The process often involves the initial formation of a tetrahedral intermediate upon the attack of the ureido nitrogen on the ester carbonyl, followed by the elimination of ethanol.

Beyond simple cyclization, derivatives of amino acids can participate in cycloaddition reactions. For instance, azomethine ylides generated from α-amino esters can undergo [3+2] cycloaddition reactions with various dipolarophiles to construct pyrrolidine-containing heterocycles. researchgate.netresearchgate.net While direct examples involving this compound in such cycloadditions are not extensively documented, its structural similarity to other α-amino acid derivatives suggests potential for analogous reactivity. The formation of heterocyclic systems can also be achieved through condensation reactions with other molecules, such as the reaction with dicarbonyl compounds to form more complex ring systems.

Role of Structural Features in Reaction Selectivity and Stereocontrol

The structural features of this compound, namely the ethyl ester and the urea moiety, play a significant role in directing the selectivity and stereocontrol of its reactions.

The regioselectivity of reactions, such as N-acylation of the urea group, is influenced by the electronic and steric environment of the two nitrogen atoms. researchgate.net The terminal nitrogen is generally more reactive towards electrophiles due to being less sterically hindered and more basic compared to the nitrogen atom adjacent to the electron-withdrawing acetyl group.

In cyclization reactions, the conformation of the molecule is crucial. The relative orientation of the nucleophilic urea nitrogen and the electrophilic ester carbonyl will determine the feasibility and rate of the intramolecular reaction. Computational studies on related systems have shown that the transition state geometry for cyclization is highly dependent on the initial conformation of the acyclic precursor. nih.gove3s-conferences.org

For reactions involving the formation of new stereocenters, the existing stereochemistry of the molecule (if any) and the reaction conditions can influence the stereochemical outcome. In the case of cycloaddition reactions with derivatives, the facial selectivity of the approach of the dipolarophile to the dipole is a key factor in determining the stereochemistry of the product. nih.gov The presence of the bulky ethyl ester group can exert steric influence, favoring the formation of one stereoisomer over another.

Kinetic Studies and Determination of Reaction Rate Constants

Kinetic studies provide quantitative insights into reaction rates and mechanisms. While specific kinetic data for many reactions of this compound are not widely available, related systems offer valuable information.

The hydrolysis of esters, a key reaction of the aminoacetate moiety, has been kinetically studied. The rate of alkaline hydrolysis of ethyl acetate (B1210297), for example, is known to be second-order, and the rate constant decreases as the reaction proceeds. uv.es The activation energy for this reaction has been determined to be approximately 11.56 kcal/mol. uv.es The rate of hydrolysis is also dependent on temperature. dergipark.org.tr

The kinetics of urea hydrolysis, particularly enzyme-catalyzed reactions, have also been extensively investigated. fkit.hrnih.govresearchgate.netresearchgate.net These studies often employ a modified Michaelis-Menten equation to describe the reaction rate, taking into account factors like pH, temperature, and product inhibition. fkit.hrnih.govresearchgate.net For the non-enzymatic hydrolysis of ureas, the reaction rate is influenced by the pH of the medium.

In the context of hydantoin synthesis from ureido derivatives, the rate-limiting step is often considered to be the decomposition of urea into an isocyanic acid intermediate or the cyclization step itself. researchgate.net Kinetic models for the synthesis of urea have also been developed, which can provide a basis for understanding the reverse reaction of urea hydrolysis. ureaknowhow.com

Below is a table summarizing representative kinetic parameters for related reactions.

Table 1: Representative Kinetic Data for Related Reactions

Reaction Reactant(s) Conditions Rate Constant (k) Activation Energy (Ea) Reference
Alkaline Hydrolysis Ethyl Acetate 25°C 0.1120 L/mol·s 11.56 kcal/mol uv.es

Elucidation of Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding reaction mechanisms at a molecular level. For reactions involving this compound, these transient species can be investigated through experimental techniques and computational modeling.

In nucleophilic acyl substitution reactions, such as ester hydrolysis or amidation, a key intermediate is the tetrahedral intermediate formed by the attack of the nucleophile on the carbonyl carbon. ncert.nic.inresearchgate.net This intermediate is characterized by an sp3-hybridized carbon that was formerly the sp2-hybridized carbonyl carbon.

In the formation of N-acylureas from the reaction of carboxylic acids with carbodiimides, an O-acylisourea is a frequently proposed, though often elusive, intermediate. nih.govias.ac.in This reactive species can then rearrange to the more stable N-acylurea.

The intramolecular cyclization of this compound to form hydantoin proceeds through a cyclic transition state. Computational chemistry can be used to model the geometry and energy of this transition state. researchgate.nete3s-conferences.org Such calculations can help to understand the factors that influence the rate and selectivity of the cyclization. For example, the transition state for the cyclization of related radicals has been studied using density functional theory (DFT), revealing preferences for certain ring-closing pathways. uv.es The geometry of the transition state, whether it is chair-like or boat-like, can determine the stereochemical outcome of the reaction. e3s-conferences.org

The stability of different conformations of the urea group itself, such as cis and trans isomers, can also influence the reaction pathway and the structure of the transition states. nih.gov The trans-trans conformation is generally the most stable for N,N'-disubstituted ureas. nih.gov

Table 2: Key Intermediates and Transition States

Reaction Type Intermediate/Transition State Description Reference
Nucleophilic Acyl Substitution Tetrahedral Intermediate sp3-hybridized carbon formed from the carbonyl group. ncert.nic.inresearchgate.net
N-Acylurea Formation O-Acylisourea A reactive intermediate formed from a carboxylic acid and a carbodiimide. nih.govias.ac.in

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and three-dimensional structure of organic molecules in solution. Analysis of Ethyl 2-[(aminocarbonyl)amino]acetate would involve a combination of one- and two-dimensional NMR experiments to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

The structure of this compound suggests a distinct set of signals in its ¹H and ¹³C NMR spectra. The ethyl ester group, the methylene (B1212753) bridge, and the urea (B33335) moiety each provide unique chemical environments.

One-Dimensional NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five unique proton environments. The ethyl group should present as a characteristic triplet and quartet pattern. The methylene protons adjacent to the nitrogen and the ester carbonyl would appear as a singlet or a doublet depending on the coupling with the adjacent N-H proton. The two N-H protons of the urea group are also expected to produce distinct signals.

The ¹³C NMR spectrum would display five signals, one for each unique carbon atom: the methyl and methylene carbons of the ethyl group, the methylene carbon of the acetate (B1210297) backbone, and the two carbonyl carbons (one from the ester and one from the urea group).

Predicted ¹H and ¹³C NMR Data

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹H MultiplicityPredicted ¹³C Shift (ppm)
1 (CH₃)~1.25Triplet (t)~14
2 (OCH₂)~4.20Quartet (q)~61
3 (NCH₂)~3.90Doublet (d) or Singlet (s)~45
4 (C=O, Ester)--~170
5 (NH)~6.5 - 7.5Broad Singlet (br s)-
6 (C=O, Urea)--~158
7 (NH₂)~5.5 - 6.5Broad Singlet (br s)-

Two-Dimensional NMR: To confirm these assignments and establish through-bond and through-space connectivities, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key cross-peak would be observed between the ethyl group's methyl protons (1 ) and methylene protons (2 ). Another important correlation might be seen between the backbone methylene protons (3 ) and the adjacent N-H proton (5 ), confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. It would definitively link the proton signals to their corresponding carbon signals as listed in the table above (e.g., H1 to C1 , H2 to C2 , and H3 to C3 ).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key correlations include:

Protons 1 and 2 correlating to the ester carbonyl carbon 4 .

Methylene protons 3 correlating to the ester carbonyl carbon 4 and the urea carbonyl carbon 6 .

The N-H proton 5 correlating to the methylene carbon 3 and the urea carbonyl carbon 6 .

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bond connectivity. It would be used to probe the molecule's preferred conformation in solution, showing spatial relationships between the ethyl group protons and the rest of the molecule.

The N-C bonds within the urea and ureido portions of the molecule can exhibit restricted rotation due to their partial double-bond character. This can lead to the existence of different conformers (rotamers) that may interconvert on the NMR timescale. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, could be used to investigate this phenomenon. At low temperatures, the interconversion might be slow enough to observe separate signals for each conformer. As the temperature is raised, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes at different temperatures, the energy barrier (ΔG‡) for bond rotation could be calculated, providing valuable insight into the molecule's conformational flexibility.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (C₅H₁₀N₂O₃), the calculated exact mass is 146.0691 g/mol . An HRMS experiment would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that matches this value to within a few parts per million.

Electron Ionization (EI) mass spectrometry would also reveal the molecule's fragmentation pattern, which provides structural confirmation. Key fragmentation pathways would likely involve the most labile parts of the molecule, such as the ester and urea functional groups.

Predicted Mass Spectrometry Fragmentation

m/z ValuePossible Fragment IdentityFragmentation Pathway
146[C₅H₁₀N₂O₃]⁺Molecular Ion (M⁺)
101[C₃H₅N₂O₂]⁺Loss of ethoxy radical (•OCH₂CH₃)
88[C₂H₄N₂O₂]⁺•McLafferty rearrangement with loss of ethylene (B1197577) (C₂H₄)
73[C₂H₅NO₂]⁺Loss of urea radical (•NHCONH₂)
44[H₂NCO]⁺Cleavage of the urea C-N bond

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of its covalent structure.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by intermolecular forces. This compound possesses excellent hydrogen bond donors (the -NH and -NH₂ groups) and multiple hydrogen bond acceptors (the three carbonyl oxygens).

Therefore, it is predicted that the crystal structure would be dominated by an extensive network of intermolecular hydrogen bonds. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional architectures.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing the vibrations of its chemical bonds. The spectra for this compound would be expected to show characteristic absorption bands for its ester and urea moieties.

N-H Stretching: Strong, sharp bands would be expected in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂) and the secondary amine (-NH-) groups.

C-H Stretching: Bands just below 3000 cm⁻¹ would correspond to the stretching of the sp³ hybridized C-H bonds in the ethyl and methylene groups.

C=O Stretching: This would be a particularly informative region. Two distinct and strong absorption bands are predicted. The ester carbonyl stretch typically appears around 1735-1750 cm⁻¹, while the urea carbonyl stretch would appear at a lower frequency, likely between 1640-1680 cm⁻¹, due to resonance effects.

N-H Bending: A band around 1600-1650 cm⁻¹ would be expected from the scissoring vibration of the -NH₂ group.

C-O Stretching: Strong bands corresponding to the C-O single bond stretches of the ester group would be visible in the 1000-1300 cm⁻¹ region.

Predicted IR/Raman Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
N-H Stretch (Amine/Amide)3200 - 3400Strong, Sharp
C-H Stretch (sp³)2850 - 3000Medium
C=O Stretch (Ester)1735 - 1750Strong
C=O Stretch (Urea)1640 - 1680Strong
N-H Bend (Amine)1600 - 1650Medium-Strong
C-O Stretch (Ester)1000 - 1300Strong

Electronic Spectroscopy (UV/Vis) for Electronic Transitions and Photophysical Properties

Due to the lack of specific experimental data for the electronic spectroscopy of this compound in the public domain, this section will discuss the electronic transitions and photophysical properties of a structurally related and extensively studied compound, 5,5-diphenylhydantoin (also known as Phenytoin). This compound serves as a precursor in the synthesis of hydantoin (B18101) derivatives, making the spectroscopic properties of 5,5-diphenylhydantoin a relevant and illustrative example.

The electronic absorption spectrum of a molecule, obtained through UV/Vis spectroscopy, provides valuable information about the electronic transitions between different energy levels within the molecule. These transitions are typically from a lower energy molecular orbital, such as a non-bonding (n) or a π bonding orbital, to a higher energy anti-bonding (π*) orbital. The wavelengths and intensities of the absorption maxima (λmax) are characteristic of the chromophores present in the molecule.

Theoretical studies on related hydantoin derivatives using Time-Dependent Density Functional Theory (TD-DFT) have been employed to further elucidate the nature of these electronic transitions. nih.govmdpi.com Such calculations can predict the energies of electronic transitions and help assign the observed absorption bands to specific molecular orbital transitions. For aromatic compounds like 5,5-diphenylhydantoin, the primary electronic transitions observed in the UV-Vis region are typically π→π* and n→π* transitions. The π→π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the phenyl rings. The n→π* transitions, which are typically weaker, involve the excitation of a non-bonding electron from a heteroatom (like the oxygen of the carbonyl groups) to a π* anti-bonding orbital.

The photophysical properties of 5,5-diphenylhydantoin, such as its fluorescence and phosphorescence, are also dictated by its electronic structure. Following the absorption of UV radiation and excitation to a higher electronic state, the molecule can relax through various radiative and non-radiative pathways. While detailed photophysical data for 5,5-diphenylhydantoin are not extensively reported in the context of this section, the study of its electronic absorption provides foundational knowledge for understanding these potential de-excitation processes.

The following data table summarizes the experimental UV/Vis absorption data for 5,5-diphenylhydantoin.

CompoundSolventλmax (nm)Absorbance
5,5-DiphenylhydantoinMethanol258.20.258

Data obtained for a 0.96 mg/mL solution with a 1:9 (v/v) dilution. sigmaaldrich.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are commonly employed to investigate molecular structure, spectroscopy, and reactivity. researchgate.netmaterialsciencejournal.orgnih.gov

The first step in a computational analysis is to determine the molecule's most stable three-dimensional shape, known as the optimized geometry. DFT calculations are used to find the minimum energy structure by adjusting bond lengths, bond angles, and dihedral angles. For a flexible molecule like Ethyl 2-[(aminocarbonyl)amino]acetate, multiple low-energy conformations may exist due to rotation around single bonds.

A Potential Energy Surface (PES) scan is a computational technique used to explore this conformational landscape. researchgate.net By systematically rotating key dihedral angles—such as those in the ethyl ester and urea (B33335) moieties—a map of energy versus conformation can be generated, revealing the most stable conformers and the energy barriers between them. nih.gov The global minimum on this surface corresponds to the most stable conformation of the molecule.

Below is a representative table of optimized geometric parameters that would be obtained from a DFT (B3LYP/6-311G(d,p)) calculation, based on typical values for similar functional groups. materialsciencejournal.orgresearchgate.net

ParameterBond/AngleCalculated Value
Bond Lengths C=O (carbonyl, urea)~1.25 Å
C=O (carbonyl, ester)~1.22 Å
C-N (amide)~1.37 Å
C-O (ester)~1.35 Å
N-H~1.01 Å
Bond Angles O=C-N (urea)~122°
C-N-C~120°
O=C-O (ester)~125°
Dihedral Angle C-N-C-CVaries with conformer
This table is interactive. Sort by clicking headers.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. youtube.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. materialsciencejournal.org From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify reactivity. semanticscholar.org

A typical set of quantum chemical descriptors derived from DFT calculations is presented below. materialsciencejournal.orgresearchgate.net

DescriptorFormulaTypical Calculated Value (eV)Description
HOMO Energy E_HOMO-7.0 to -8.5Energy of the highest occupied molecular orbital
LUMO Energy E_LUMO-0.5 to -1.5Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) E_LUMO - E_HOMO6.0 to 7.5Indicates chemical stability and reactivity
Ionization Potential (I) -E_HOMO7.0 to 8.5Energy required to remove an electron
Electron Affinity (A) -E_LUMO0.5 to 1.5Energy released when an electron is added
Electronegativity (χ) (I + A) / 23.75 to 5.0Tendency to attract electrons
Chemical Hardness (η) (I - A) / 23.0 to 3.75Resistance to change in electron configuration
Electrophilicity Index (ω) χ² / (2η)~2.5 to 3.5A measure of electrophilic power
This table is interactive. Sort by clicking headers.

DFT calculations are a powerful tool for predicting and interpreting various types of spectra. researchgate.net

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. These calculated frequencies help in the assignment of experimental peaks in FT-IR and Raman spectra. nih.gov It is standard practice to apply a scaling factor to the computed frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. semanticscholar.org By comparing the calculated shifts with experimental data, the molecular structure in solution can be confirmed.

UV/Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. researchgate.net This allows for the prediction of the absorption wavelengths (λ_max) in a UV/Vis spectrum, which correspond to the promotion of an electron from an occupied orbital (often the HOMO) to an unoccupied orbital (often the LUMO). materialsciencejournal.org

The following table shows a hypothetical comparison of calculated and experimental spectroscopic data.

Spectroscopic DataFunctional Group / AtomCalculated ValueExperimental Value
Vibrational (IR) N-H stretch~3450 cm⁻¹~3400 cm⁻¹
C=O stretch (urea)~1700 cm⁻¹~1670 cm⁻¹
C=O stretch (ester)~1760 cm⁻¹~1740 cm⁻¹
NMR (¹³C) C=O (urea)~158 ppm~156 ppm
C=O (ester)~172 ppm~170 ppm
UV/Vis (TD-DFT) π -> π* transition~205 nm~200 nm
This table is interactive. Sort by clicking headers.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular flexibility, conformational changes, and interactions with the surrounding environment, such as a solvent. purdue.edu

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and track its movements over nanoseconds or longer. researchgate.net This approach is crucial for understanding:

Conformational Flexibility: MD simulations reveal how the molecule bends, stretches, and rotates in a realistic environment, exploring a wider range of conformations than static calculations alone. nih.gov

Solvation Effects: The simulations show how solvent molecules arrange themselves around the solute. This can reveal specific hydrogen bonding patterns between the urea or ester groups and water, which can stabilize certain conformations over others. nih.gov Key metrics like the solvent-accessible surface area (SASA) and radial distribution functions can be calculated to quantify these interactions. nih.gov The change in free energy upon solvation (ΔG_solv) can also be estimated, providing insight into the molecule's solubility and stability in solution. nih.gov

Reaction Pathway Modeling and Energetic Profiles of Transformations

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed mechanistic understanding that is often difficult to obtain experimentally. For a molecule like this compound, one might study its hydrolysis, where the ester group reacts with water.

This modeling involves:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. DFT calculations are used to find the precise geometry of the TS.

Calculating the Energetic Profile: The energies of the reactants, transition states, and products are calculated to create a reaction energy profile. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

By mapping the energetic profiles for different possible mechanisms, computational chemists can predict the most favorable reaction pathway.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to create a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.govmdpi.com

QSAR (Quantitative Structure-Activity Relationship): In a QSAR study, a series of related compounds are synthesized and tested for a specific biological activity (e.g., enzyme inhibition, cytotoxicity). mdpi.com Then, various molecular descriptors (numerical values representing different aspects of the molecule's structure) are calculated for each compound. Statistical methods, like multiple linear regression (MLR), are used to build a model that correlates the descriptors with the observed activity. nih.gov This model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. mdpi.comnih.gov

QSPR (Quantitative Structure-Property Relationship): QSPR modeling follows the same principle but focuses on predicting physical or chemical properties instead of biological activity. nih.govmdpi.com For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or partition coefficient (logP) based on its structural features. nih.gov

The foundation of any QSAR/QSPR model is the selection of appropriate molecular descriptors. These can be categorized as follows:

Descriptor TypeExamplesDescription
Topological (2D) Molecular Weight, Connectivity Indices, Eccentric Connectivity Index (ECI)Based on the 2D graph representation of the molecule. researchgate.net
Geometrical (3D) Molecular Surface Area, Molecular Volume, McGowan Volume (MG)Related to the 3D shape and size of the molecule. researchgate.net
Electronic Dipole Moment, HOMO/LUMO energies, Partial Atomic ChargesDerived from quantum chemical calculations, describing electron distribution.
Physicochemical LogP (hydrophobicity), Molar Refractivity (steric)Represents properties related to a molecule's behavior in different phases.
This table is interactive. Sort by clicking headers.

Molecular Docking Studies for Ligand-Receptor Interactions

Computational chemistry, particularly molecular docking, serves as a powerful tool to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. These studies provide valuable insights into the binding modes, affinities, and potential biological activity of a compound before its synthesis and in vitro testing. While specific molecular docking research exclusively focused on this compound is not extensively detailed in publicly available literature, the principles of its potential interactions can be inferred from studies on structurally related compounds containing urea and ethyl acetate (B1210297) moieties.

General Principles of Interaction

The molecular structure of this compound features key functional groups that are known to participate in significant intermolecular interactions within receptor binding sites. The urea portion of the molecule is a particularly effective hydrogen bond donor and acceptor. nih.gov This dual capability allows it to form multiple, stable hydrogen bonds with the amino acid residues of a protein, which is a crucial factor in stabilizing the ligand-receptor complex. nih.govnih.gov

Furthermore, the carbonyl groups present in both the urea and the ethyl acetate functionalities can act as hydrogen bond acceptors. The ethyl group introduces a degree of lipophilicity, which can lead to favorable hydrophobic interactions within non-polar pockets of a receptor.

Insights from Related Compounds

Studies on various urea-based derivatives have demonstrated their efficacy as inhibitors for a range of enzymes, largely due to the strong hydrogen bonding capabilities of the urea group. For instance, urea-based inhibitors have been successfully designed for enzymes like HIV protease and glutamate (B1630785) carboxypeptidase II. nih.govnih.gov In these cases, the urea moiety typically anchors the ligand within the active site by forming key hydrogen bonds with backbone or side-chain residues. nih.gov

Similarly, derivatives containing an ethyl acetate group have been the subject of docking studies against various enzymatic targets. For example, in studies of α-glucosidase inhibitors, the acetate group has been shown to form important hydrogen bonds within the enzyme's active site. acs.org

Predicted Binding Modes

The flexibility of the molecule would allow it to adopt different conformations to fit optimally within a specific binding site. The specific nature of these interactions, including the precise residues involved and the calculated binding energy, would depend on the particular protein target being studied.

While detailed, specific research findings and data tables for this compound are not available, the established principles of molecular interactions for its constituent functional groups suggest it has the potential to bind to biological targets through a combination of hydrogen bonding and hydrophobic interactions. Further computational and experimental studies would be necessary to elucidate its specific ligand-receptor interactions.

Applications in Medicinal Chemistry and Drug Discovery

Ethyl 2-[(aminocarbonyl)amino]acetate as a Privileged Scaffold for Bioactive Molecules

A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The utility of such scaffolds lies in their ability to serve as a starting point for the development of new drugs against a variety of diseases. While not as extensively documented as scaffolds like 2-aminothiazole, the chemical characteristics of this compound make it a valuable and versatile core for generating bioactive molecules. Its structure features multiple points for hydrogen bonding, and the ester group can be readily hydrolyzed or modified, making it an attractive starting point for creating diverse chemical libraries.

The synthesis of novel drug-like analogues often begins with a simple, functionalized core molecule. This compound, being a derivative of the amino acid glycine (B1666218), is a foundational component for building more complex molecules. Its structure is amenable to various chemical reactions, allowing for the creation of diverse libraries of compounds. For instance, the core structure can be incorporated into larger heterocyclic systems, which are present in over 75% of known drugs.

Researchers have developed numerous methods for synthesizing new chemical entities from starting materials like amino acid esters and aziridines to produce oxazoline (B21484) derivatives, which are important five-membered heterocycles found in natural products and pharmaceuticals. Similarly, the synthesis of thiazolidine (B150603) analogues, a core structure in drugs like the antidiabetic rosiglitazone (B1679542) and the anticonvulsant ralitoline, demonstrates how simple building blocks can be elaborated into potent medicines. The synthesis of a precursor for dual glucokinase and PPARγ activators, Ethyl 2-(4-aminophenoxy) acetate (B1210297), from related starting materials further highlights the utility of such acetate derivatives in creating compounds for metabolic diseases.

Table 1: Examples of Bioactive Scaffolds Synthesized from Related Precursors

Scaffold Class Synthetic Precursors Potential Therapeutic Area
Oxazolines Diazo compounds, Aziridines Antitumor, Antibacterial
Thiazolidines Propargyl amines, Isothiocyanates Antidiabetic, Anticonvulsant

This table illustrates the types of complex molecules that can be developed from simple acetate and amino-based starting materials, similar in nature to this compound.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as better stability and oral bioavailability. The ureido (-NH-CO-NH-) group within this compound can act as a surrogate for a peptide bond (-CO-NH-). This substitution can confer resistance to enzymatic degradation by proteases. As a derivative of glycine, the simplest amino acid, this compound is an ideal starting point for building non-natural peptide chains. Amino acids and their derivatives are crucial in peptide synthesis and have been explored for their therapeutic benefits. The ability to incorporate this moiety into a peptide backbone allows for the creation of novel structures that can interact with protein targets in a manner similar to natural peptides but with enhanced drug-like properties.

Role in Prodrug Design and Modulating Pharmacokinetic Profiles

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. This strategy is often used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. The ethyl ester group in this compound is a classic "promoiety" used in prodrug design. Ester groups can increase the lipophilicity of a parent drug, enhancing its ability to cross cell membranes. Once absorbed, the ester is typically hydrolyzed by esterase enzymes in the blood or liver to release the active carboxylic acid form of the drug.

Spirapril is an example of a successful ethyl ester prodrug. It is biotransformed into its active dicarboxylic acid form, spiraprilat, which is a potent ACE inhibitor used to treat hypertension. The use of amino acid-based promoieties, in particular, can leverage natural amino acid transporters to improve drug absorption and targeted delivery.

Investigations into Enzyme-Substrate and Protein-Ligand Interactions

Understanding how a molecule interacts with its biological target is fundamental to drug design. The functional groups on this compound—the urea (B33335) and the ester—are capable of forming key interactions with proteins. The urea group is an excellent hydrogen bond donor and acceptor, allowing it to anchor a molecule within a protein's binding site. The ester can also participate in hydrogen bonding or be positioned within a hydrophobic pocket. These interactions are critical for achieving high binding affinity and selectivity. Computational tools and structural biology techniques, such as X-ray crystallography, are used to model and visualize these interactions, guiding the design of more potent and specific inhibitors or activators.

The derivatives of scaffolds like this compound are frequently evaluated for their ability to inhibit or activate enzymes. Enzyme inhibition is a common mechanism for many drugs, used to treat diseases ranging from infections to metabolic disorders. For example, studies have shown that various plant extracts containing ethyl acetate fractions can inhibit digestive enzymes like lipase (B570770) and amylase, which is relevant for managing obesity and diabetes.

Conversely, enzyme activation can also be a therapeutic strategy. Studies on carbonic anhydrases (CAs) have shown that amino acids and amines can act as activators, a process that may enhance cognitive function. A small molecule that stabilizes the interaction between an E2 ubiquitin-conjugating enzyme and ubiquitin was shown to inhibit the enzyme's function, demonstrating a sophisticated mechanism of action. While specific inhibition data for direct derivatives of this compound are not widely published, its structure provides the necessary functional groups to be investigated for similar activities against a wide range of biological targets.

Scaffold Hopping and Lead Optimization Strategies in Drug Development

Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its potency, selectivity, and pharmacokinetic properties. Scaffold hopping is a key strategy in this process, where the core structure (scaffold) of a lead compound is replaced with a chemically different but functionally equivalent one. This can lead to new drugs with improved properties or novel intellectual property.

A simple, functionalized molecule like this compound is an ideal candidate for such strategies. Its core can be considered a basic scaffold from which medicinal chemists can "hop" to more complex or entirely different ring systems while aiming to maintain the key binding interactions of the original urea and acetate functionalities. For example, a research team might replace the linear ureido-acetate core with a heterocyclic ring system that presents hydrogen bond donors and acceptors in a similar spatial orientation. This allows for the exploration of new chemical space while retaining the biological activity of the original lead compound.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ethyl hydantoate
2-aminothiazole
Ethyl 2-(4-aminophenoxy) acetate
Rosiglitazone
Ralitoline
Spirapril
Spiraprilat
Glycine
Lipase
Amylase

Development of Novel Therapeutic Agents based on the Carbamate-Aminoacetate Scaffold

The carbamate-aminoacetate scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to a peptide bond, coupled with good chemical and proteolytic stability, and the ability to penetrate cell membranes. nih.gov These properties make carbamate (B1207046) derivatives attractive for modern drug discovery. nih.gov They can be found as structural or functional components in many approved drugs for a variety of diseases, including cancer and viral infections. nih.gov The carbamate group can play a direct role in the interaction between a drug and its target or can be incorporated into a molecule to enhance its biological activity. nih.gov

Researchers have actively explored derivatives of the carbamate-aminoacetate core to develop new therapeutic agents. For instance, a series of carbamate derivatives incorporating multifunctional carrier scaffolds were designed and synthesized as potential treatments for Alzheimer's disease. nih.gov In another study, novel leucine (B10760876) ureido derivatives were synthesized, demonstrating potent in vitro anti-proliferative, anti-metastatic, and anti-angiogenic activities, highlighting the potential of this class of compounds as anticancer agents. nih.gov

The versatility of the aminoacetate group is further demonstrated in the synthesis of various heterocyclic derivatives. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been used as a starting material to create a range of compounds with potential anticancer properties. mdpi.com Similarly, derivatives of ethyl 2-(2-pyridylacetate) containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties have been synthesized and evaluated for their biological activities. mdpi.com

Potential Antiviral and Antimicrobial Applications

The carbamate-aminoacetate scaffold and its derivatives have shown promise in the development of antimicrobial and antiviral agents. The inherent properties of carbamates, such as their stability and ability to cross cell membranes, make them suitable candidates for targeting infectious microorganisms. nih.gov

Research has demonstrated the antimicrobial potential of various related structures. For example, a series of newly synthesized ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives were screened for their antibacterial and antifungal activity. The results indicated that all the synthesized compounds possessed significant biological activity against the tested microorganisms, with several compounds exhibiting good antimicrobial activity. nih.gov

Furthermore, studies on ethyl acetate extracts from natural sources have revealed significant antimicrobial properties. An ethyl acetate fraction from the marine sponge Hymedesmia sp. displayed promising antibacterial activity against S. aureus, E. coli, and P. aeruginosa. mdpi.com Similarly, the ethyl acetate extract from the stem bark of Albizia adianthifolia has been shown to possess antimicrobial principles. nih.gov Ethyl acetate extracts of Xerophyta spekei have also demonstrated notable antibacterial activity against Gram-positive microbes. nih.gov While these studies focus on extracts rather than the specific compound, they highlight the potential of ethyl acetate-soluble compounds, which would include structures like this compound, in antimicrobial research.

The following table summarizes the antimicrobial activities of some relevant compounds and extracts.

Compound/ExtractTarget MicroorganismsObserved Activity
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivativesEscherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Klebsiella pneumoniae, Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, Trichophyton mentagrophytesSignificant biological activity against tested microorganisms. nih.gov
Hymedesmia sp. ethyl acetate fractionStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaPromising antibacterial activity with MIC values of 62.5 µg/mL against S. aureus, 250 µg/mL against E. coli, and 500 µg/mL against P. aeruginosa. mdpi.com
Albizia adianthifolia ethyl acetate extractVarious bacteria and fungiPossesses antimicrobial principles. nih.gov
Xerophyta spekei ethyl acetate extractGram-positive microbes (Bacillus subtilis, Staphylococcus aureus)Notable antibacterial activities. nih.gov

Anti-inflammatory and Anticancer Research

The carbamate-aminoacetate scaffold is a key area of investigation in the search for new anti-inflammatory and anticancer therapies. Carbamate derivatives are integral to many drugs used to treat cancer. nih.gov

Several studies have highlighted the anticancer potential of compounds related to this compound. For instance, novel ethyl-2-amino-pyrrole-3-carboxylates have been identified as potent anticancer agents that inhibit tubulin polymerization and induce G2/M cell-cycle arrest in soft tissue cancer cells. nih.govresearchgate.net Another study focused on the discovery of new apoptosis-inducing agents for breast cancer based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, with one compound showing a significant decrease in solid tumor mass in an in vivo study. mdpi.com The ethyl acetate fraction of the marine sponge Stylissa carteri has also been shown to induce breast cancer cell death. waocp.org

In the realm of anti-inflammatory research, a study on carbamate derivatives incorporating multifunctional carrier scaffolds found that a specific compound, C7, effectively attenuated the levels of pro-inflammatory cytokines in a lipopolysaccharide (LPS)-induced inflammation model of BV2 cells. nih.gov Additionally, the analgesic and anti-inflammatory effects of an ethyl acetate fraction of Polygonum cuspidatum have been demonstrated in experimental animal models. nih.gov This fraction was found to suppress swelling in a serotonin-induced paw edema model and inhibit joint swelling in a Freund's complete adjuvant-induced arthritis model. nih.gov

Below is a data table summarizing key research findings in anti-inflammatory and anticancer applications.

Study FocusCompound/ExtractKey Findings
Anticancer (Soft Tissue Sarcoma)Ethyl-2-amino-pyrrole-3-carboxylates (EAPCs)Potent cytotoxic activities, inhibition of tubulin polymerization, and induction of G2/M cell-cycle arrest. nih.gov
Anticancer (Breast Cancer)Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (compound 4)Induced apoptosis in MCF-7 cells and led to a significant decrease in solid tumor mass in vivo. mdpi.com
Anticancer (Breast Cancer)Stylissa carteri ethyl acetate fractionInduced cell death in breast cancer cell lines. waocp.org
Anti-inflammatoryCarbamate derivative (C7) with sibiriline fragmentEffectively attenuated levels of pro-inflammatory cytokines in an in vitro inflammation model. nih.gov
Anti-inflammatoryPolygonum cuspidatum ethyl acetate fraction (EAPC)Demonstrated analgesic and anti-inflammatory effects in vivo, suppressing paw and joint swelling. nih.gov

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules and Heterocyclic Systems

Ethyl 2-[(aminocarbonyl)amino]acetate, also known by its common name ethyl hydantoate, is a key starting material in the synthesis of various heterocyclic compounds. The presence of multiple reactive sites allows for its participation in a range of cyclization reactions to form stable ring structures, which are core components of many biologically active molecules and functional materials.

Historically, the cyclization of ethyl hydantoate has been a fundamental method for the preparation of hydantoin (B18101), a five-membered heterocyclic ring. This transformation can be achieved by heating the ester or by treatment with acid or base. datapdf.comwikipedia.org For instance, heating ethyl hydantoate at 135°C has been reported to yield hydantoin, although treating it with 25% hydrochloric acid provides a more efficient, quantitative conversion. wikipedia.org This straightforward access to the hydantoin core is significant, as this scaffold is present in numerous pharmaceuticals.

Furthermore, the reactivity of the ureido group and the active methylene (B1212753) group in this compound allows for its use in the construction of larger and more complex heterocyclic systems. For example, it can serve as a precursor for the synthesis of fused heterocyclic systems such as pyrimidines and triazines, which are classes of compounds with broad applications in medicinal chemistry and materials science. organic-chemistry.orgnih.gov The general strategy involves the reaction of the ureido moiety with a suitable bifunctional electrophile, leading to the formation of a six-membered ring.

Intermediacy in the Production of Specialty Chemicals and Materials

As a versatile building block, this compound functions as a key intermediate in the synthesis of more complex specialty chemicals. vdoc.pubnouryon.com Its ability to be transformed into various heterocyclic structures makes it a valuable precursor in multi-step synthetic sequences aimed at producing fine chemicals.

One of the notable applications of hydantoin derivatives, which can be synthesized from this compound, is in the production of certain dyes and polymers. datapdf.com The hydantoin ring system can be functionalized at various positions to tune the properties of the final product, such as color, solubility, and thermal stability. While specific industrial processes detailing the large-scale use of this compound as an intermediate are often proprietary, the academic literature points to its potential in this area. For instance, the nitration of ethyl hydantoate has been studied, suggesting its role in the synthesis of nitro-substituted derivatives which are common intermediates in the production of various organic compounds. acs.org

Use in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. nih.govnih.gov Cascade reactions, in turn, involve a sequence of intramolecular transformations, often triggered by a single event, leading to a significant increase in molecular complexity in a single step. nih.govnih.gov

While specific and detailed research on the direct application of this compound in well-known multicomponent reactions like the Ugi or Passerini reactions is not extensively documented in recent literature, its structural motifs suggest its potential as a suitable substrate. The urea (B33335) functionality, for instance, could participate in reactions involving isocyanates or their equivalents. Organocatalytic cascade reactions have been developed for the synthesis of highly functionalized hydantoin derivatives from related starting materials, highlighting the potential for similar transformations involving this compound. rsc.org

Role in Polymer Chemistry

The application of this compound in polymer chemistry is an emerging area of interest, driven by the desire to create functional polymers with tailored properties.

Monomer for Polymer Design and Synthesis

The bifunctional nature of this compound and its derivatives makes them potential monomers for the synthesis of various polymers. The presence of both a reactive ester group and the N-H bonds of the urea moiety allows for their incorporation into polymer chains through different polymerization techniques. For example, the hydantoin ring, which can be derived from this compound, can be used to synthesize polymers with specific functionalities. However, it is noted that the synthesis of polymers from hydantoin derivatives can sometimes be challenging due to potential side reactions and the stability of the monomers. datapdf.com

Application in Controlled Polymerization Techniques (e.g., RAFT)

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. wikipedia.orgnih.gov This method is compatible with a wide range of monomers. While the direct RAFT polymerization of this compound itself is not extensively reported, the general principles of RAFT suggest that monomers containing similar functional groups could be polymerized in a controlled manner. researchgate.net The development of suitable RAFT agents and reaction conditions would be crucial for the successful polymerization of this monomer and for the synthesis of novel block copolymers and other advanced polymer architectures. youtube.com

No Scientific Data Available for the Environmental Degradation of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research data on the environmental degradation pathways of this compound. Extensive searches for information pertaining to its biodegradation, photodegradation, hydrolytic stability, and the role of microbial communities in its transformation have not yielded any relevant studies.

The provided article outline requires detailed, informative, and scientifically accurate content for each of the following sections:

Environmental Research and Degradation Pathways

Role of Microbial Communities in Biotransformation Processes

Without dedicated research on Ethyl 2-[(aminocarbonyl)amino]acetate, any attempt to generate content for these sections would be speculative and would not adhere to the strict requirements for scientific accuracy and focus solely on the specified compound. General principles of ester hydrolysis or biodegradation of structurally analogous compounds cannot be responsibly extrapolated to provide a scientifically sound analysis for this specific molecule.

Therefore, this article cannot be generated as requested due to the absence of foundational scientific research on the environmental fate and degradation of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.